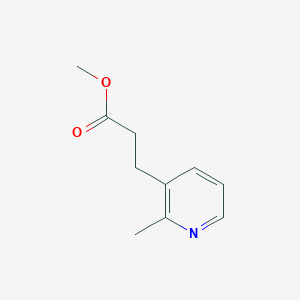
Azd-peg2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azd-peg2-acid is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azd-peg2-acid is synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group onto a PEG backbone. The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group is introduced through oxidation reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial production methods also focus on optimizing reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Azd-peg2-acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The azide group can be reduced to form an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group can react with alkyne, BCN, and DBCO to form stable triazole linkages
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles such as sodium azide are used in substitution reactions.
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azides.
Click Chemistry: Formation of triazole linkages
Scientific Research Applications
Azd-peg2-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a linker in Click Chemistry reactions.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Azd-peg2-acid involves its ability to form stable linkages with other molecules through its azide and carboxylic acid groups. The azide group can participate in Click Chemistry reactions to form triazole linkages, while the carboxylic acid group can react with primary amines to form amide bonds. These reactions enable the compound to act as a versatile linker in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG2-acid: Contains an azide group and a terminal carboxylic acid, similar to Azd-peg2-acid.
Azetidine-PEG-acid: Contains an azetidine ring, a carboxylic acid group, and a PEG chain.
Uniqueness
This compound is unique due to its combination of an azide group and a terminal carboxylic acid, which allows it to participate in a wide range of chemical reactions. Its hydrophilic PEG spacer increases solubility in aqueous media, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C20H26N2O7 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2-[3-oxo-3-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]anilino]propoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H26N2O7/c23-17(8-11-28-13-14-29-12-9-20(26)27)21-16-4-1-15(2-5-16)3-6-18(24)22-10-7-19(22)25/h1-2,4-5H,3,6-14H2,(H,21,23)(H,26,27) |
InChI Key |
ISVXAOFJPGUMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)CCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12279162.png)

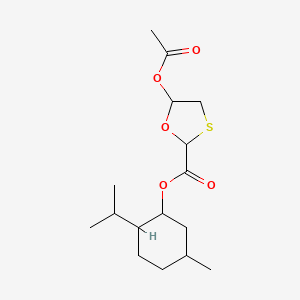
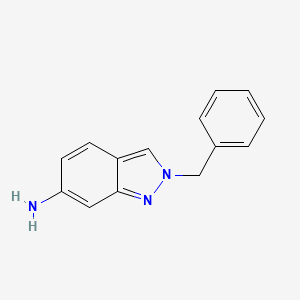
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
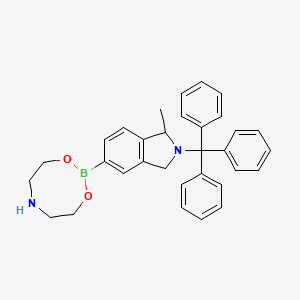
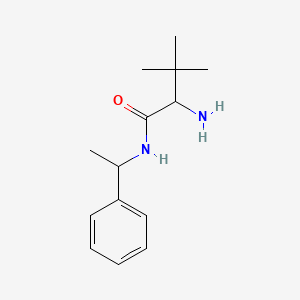
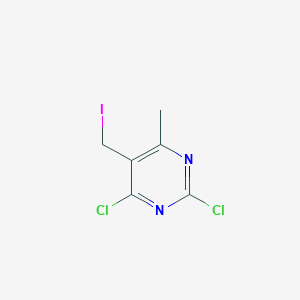
![4-(2-chloro-4-methoxyphenyl)-2-morpholin-4-yl-5-(2H-[1,2,4]triazol-3-yl)thiophene-3-carbonitrile](/img/structure/B12279211.png)
![1-Methyl-3-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B12279213.png)
![3-Amino-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12279228.png)
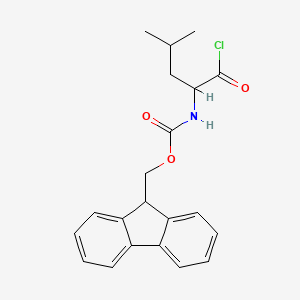
![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)
